molecular formula C15H13FN2S2 B5584017 4-[(4-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine

4-[(4-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B5584017
M. Wt: 304.4 g/mol
InChI Key: YEXABKUJFKDQNB-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been explored for their potential in treating various diseases, including cancer and infectious diseases, through different mechanisms of action.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives generally involves multistep chemical reactions, starting from suitable thiophene and pyrimidine precursors. For example, the synthesis of 2,4-diamino-6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines involves the conversion of key intermediates through reactions such as treatment with N,N-dimethylformamide--thionyl chloride and hydrogenolysis in the presence of palladium on charcoal (Grivsky et al., 1980).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a thiophene ring fused to a pyrimidine ring. X-ray diffraction analysis can be used to confirm the structure, revealing details such as bond lengths, angles, and the overall conformation of the molecule. For instance, crystallographic studies have confirmed the structures of various thieno[2,3-d]pyrimidine compounds, providing insights into their molecular geometry (Liu et al., 2019).

properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2S2/c1-9-10(2)20-15-13(9)14(17-8-18-15)19-7-11-3-5-12(16)6-4-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXABKUJFKDQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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